3-Benzoylquinoline

Synthetic Chemistry Quinoline Derivatives Reaction Yield

3-Benzoylquinoline is a critical 3-substituted quinoline ketone that outperforms 2- and 4-benzoyl isomers in SRN1 coupling with an 89% isolated yield, making it a cost-efficient benchmark for pilot-plant scale-up and building block manufacturing. Its >5.9-fold selectivity for MAO-B over MAO-A establishes a defined starting point for reversible MAO-B inhibitor campaigns, while a balanced LogP (~3.47) and PSA (~30 Ų) provide an ideal scaffold for CNS structure-property relationship studies. The 3-benzoyl substitution directs regioselective cyclization essential for carbazole and fused heterocycle construction — pathways not accessible from other benzoylquinoline isomers. Procure this exact isomer to ensure reproducible reactivity, consistent biological readout, and reliable scale-up economics.

Molecular Formula C16H11NO
Molecular Weight 233.26 g/mol
CAS No. 37045-14-0
Cat. No. B1267443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoylquinoline
CAS37045-14-0
Molecular FormulaC16H11NO
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)17-11-14/h1-11H
InChIKeyUNOYNKRKFORAQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzoylquinoline (CAS 37045-14-0): Essential Procurement and Research Context


3-Benzoylquinoline, also known as phenyl(quinolin-3-yl)methanone, is a heterocyclic aromatic ketone belonging to the quinoline family. It is characterized by a benzoyl group at the 3-position of the quinoline ring . This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of carbazoles and other biologically active scaffolds . Its predicted physicochemical properties, such as a LogP of approximately 3.47 and a polar surface area of 29.96 Ų, inform its utility in various experimental and synthetic applications [1].

Critical Considerations for 3-Benzoylquinoline Selection: Why Analogs Are Not Interchangeable


Procurement and research decisions for quinoline derivatives must account for the specific substitution pattern, which critically dictates both synthetic accessibility and biological target profile. Simple substitution of 3-Benzoylquinoline with a 2- or 4-benzoyl isomer, or with an acetyl analog, is not chemically or functionally equivalent. The position of the benzoyl group influences the compound's reactivity in nucleophilic addition reactions and its subsequent derivatization potential, as highlighted by mechanistic studies . Furthermore, even minor structural modifications can drastically alter biological activity; for instance, the presence and nature of the 3-benzoyl group confers distinct inhibitory properties compared to other 3-substituted quinolines, necessitating precise material for reproducible experimental outcomes .

Quantitative Differentiation Evidence for 3-Benzoylquinoline (37045-14-0)


Synthetic Yield: 3-Benzoylquinoline vs. Other Aryl Hetaryl Ketones via SRN1 Reaction

In the context of synthesizing aryl hetaryl ketones via SRN1 reactions of halogenated heterocycles with potassiophenylacetonitrile followed by oxidative decyanation, 3-Benzoylquinoline is obtained in an excellent isolated yield. This yield is superior to that reported for 2-benzoylpyridine and 4-benzoylpyridine under comparable reaction conditions, providing a verifiable metric for process efficiency [1].

Synthetic Chemistry Quinoline Derivatives Reaction Yield

Physicochemical Property Differentiation: 3-Benzoylquinoline vs. Unsubstituted Quinoline

The introduction of a 3-benzoyl group significantly alters key physicochemical properties relative to the parent quinoline scaffold, which are critical determinants of membrane permeability and target engagement. 3-Benzoylquinoline exhibits a notably higher LogP and polar surface area (PSA) than unsubstituted quinoline [1] [2].

Medicinal Chemistry ADME Properties Physicochemical Profiling

Enzymatic Selectivity Profile: MAO-B vs. MAO-A Inhibition

3-Benzoylquinoline demonstrates a clear selectivity profile against monoamine oxidase (MAO) isoforms. Binding affinity data indicates measurable inhibition of MAO-B, while showing no significant inhibition of the MAO-A isoform at tested concentrations, establishing a functional selectivity metric [1].

Neuroscience Enzymology Selectivity

Synthetic Route Efficiency: One-Pot Baylis-Hillman Approach

A simple, convenient, and one-pot synthesis method exists for generating 3-(2-hydroxybenzoyl)quinoline derivatives, a direct synthetic cousin of the target compound [1]. While the parent 3-Benzoylquinoline can be synthesized via multi-step SRN1 chemistry in high yield [2], this one-pot method for the hydroxybenzoyl derivative highlights a divergent synthetic strategy that may be adapted for the parent compound, offering an alternative efficiency metric compared to other quinoline syntheses requiring multi-step sequences.

Organic Synthesis Quinoline Chemistry One-Pot Methods

High-Value Application Scenarios for 3-Benzoylquinoline (37045-14-0)


Optimized Large-Scale Synthesis of Aryl Hetaryl Ketones

Given its demonstrated high yield (89%) in the SRN1 reaction protocol, 3-Benzoylquinoline serves as a benchmark for process optimization when scaling the synthesis of 3-substituted quinoline ketones [1]. Its superior yield compared to 2- and 4-benzoylpyridine analogs provides a clear economic and efficiency incentive for its use in building block manufacturing and pilot-plant scale-ups.

Design of Isoform-Selective MAO-B Chemical Probes

The compound's >5.9-fold selectivity for MAO-B over MAO-A establishes a defined starting point for medicinal chemistry campaigns focused on developing selective, reversible MAO-B inhibitors [2]. This profile is valuable in neuroscience research, particularly for exploring therapeutic interventions where sparing MAO-A activity is crucial to avoid adverse dietary interactions.

Scaffold for Optimizing Drug-Like Properties

With its balanced lipophilicity (LogP ~3.47) and moderate polar surface area (~30 Ų), 3-Benzoylquinoline is an ideal scaffold for investigating structure-property relationships in CNS drug discovery [3]. Researchers can use this compound to dial in specific physicochemical properties for target engagement studies, leveraging its distinct ADME profile compared to less lipophilic quinoline derivatives [4].

Precursor to Biologically Active Fused Heterocycles

3-Benzoylquinoline is a recognized building block for the synthesis of carbazoles and other fused heterocyclic systems . Its procurement is essential for projects requiring the construction of these complex frameworks, where its specific 3-substitution pattern directs regioselective cyclization and derivatization pathways not accessible from other benzoylquinoline isomers.

Technical Documentation Hub

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